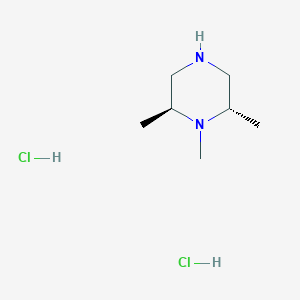

(2S,6S)-1,2,6-Trimethylpiperazine dihydrochloride

Description

(2S,6S)-1,2,6-Trimethylpiperazine dihydrochloride (CAS: 2126143-60-8) is a stereospecific piperazine derivative with three methyl substituents at positions 1, 2, and 6 of the piperazine ring, where the 2 and 6 positions exhibit the S-configuration. The dihydrochloride salt form enhances its solubility in aqueous media, making it suitable for pharmaceutical and biochemical applications. This compound is commercially available in high purity (≥98%) and is often utilized as an intermediate in drug synthesis or as a chiral building block in asymmetric catalysis . Its molecular formula is C₇H₁₈Cl₂N₂, with a molecular weight of 201.14 g/mol .

Properties

IUPAC Name |

(2S,6S)-1,2,6-trimethylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-6-4-8-5-7(2)9(6)3;;/h6-8H,4-5H2,1-3H3;2*1H/t6-,7-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLULMXLBYGMPO-JFYKYWLVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1C)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC[C@@H](N1C)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6S)-1,2,6-Trimethylpiperazine dihydrochloride typically involves the reaction of N-Boc-alaninamide with epoxypropane, followed by deprotection and subsequent treatment with hydrochloric acid to form the dihydrochloride salt . The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production methods for (2S,6S)-1,2,6-Trimethylpiperazine dihydrochloride may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,6S)-1,2,6-Trimethylpiperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; conditions include acidic or basic medium.

Reduction: Lithium aluminum hydride; conditions include anhydrous solvents and low temperatures.

Substitution: Alkyl halides, acyl chlorides; conditions include the presence of a base and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

Synthetic Routes

The synthesis of (2S,6S)-1,2,6-Trimethylpiperazine dihydrochloride typically involves:

- Reaction of N-Boc-alaninamide with epoxypropane .

- Deprotection followed by treatment with hydrochloric acid to form the dihydrochloride salt.

Industrial Production

Industrial production may utilize continuous flow reactors and advanced purification techniques like crystallization and chromatography to optimize yields and purity.

Chemistry

- Building Block for Complex Molecules : It serves as a precursor in synthesizing more complex organic compounds due to its reactive functional groups.

Biology

- Ligand in Biochemical Assays : The compound has been investigated for its potential to act as a ligand in various biochemical assays, facilitating the study of protein interactions and enzyme activities.

Medicine

- Therapeutic Properties : Research has explored its role as an intermediate in pharmaceutical synthesis. For instance, it has shown potential in developing compounds that inhibit oncogenic proteins like BCL6, leading to antitumor effects in studies involving diffuse large B-cell lymphoma (DLBCL) models.

Drug Delivery Systems

- Enhancement of Drug Permeation : The compound has been evaluated for its ability to improve the transdermal delivery of drugs. Studies indicate that formulations containing related piperazine derivatives significantly enhance permeation rates through skin models.

The biological activity of (2S,6S)-1,2,6-trimethylpiperazine dihydrochloride can be categorized into several key areas:

-

Antitumor Activity

- Compounds similar to this have been shown to inhibit BCL6 function in tumor cells, reducing proliferation rates significantly in xenograft models.

-

Drug Permeation Enhancement

- Research demonstrated that formulations including related compounds increased drug permeation rates by up to 15-fold compared to controls.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Antitumor Effects | Oncology | Inhibition of BCL6 led to reduced tumor growth in DLBCL models. |

| Transdermal Drug Delivery Study | Pharmaceutical Science | Enhanced permeation rates of theophylline through skin models using piperazine derivatives. |

Mechanism of Action

The mechanism of action of (2S,6S)-1,2,6-Trimethylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects.

Comparison with Similar Compounds

Key Compounds:

(2S,6S)-1,2,6-Trimethylpiperazine dihydrochloride

Trimetazidine Dihydrochloride Impurity F (1-(2,4,6-trimethoxybenzyl)piperazine dihydrochloride)

cis-2,6-Dimethylpiperazine dihydrochloride (CAS: 75336-85-5)

(R)-2-Methylpiperazine dihydrochloride (CAS: 98618-52-1)

1-(3,4,5-Trimethoxybenzyl)piperazine dihydrochloride (Trimetazidine Impurity A)

Data Table: Comparison of Structural and Physicochemical Properties

Pharmacological and Physicochemical Properties

- Lipophilicity : The three methyl groups in (2S,6S)-1,2,6-trimethylpiperazine dihydrochloride increase its lipophilicity (logP ~1.2) compared to unsubstituted piperazine (logP ~−1.3), enhancing membrane permeability .

- Solubility: The dihydrochloride salt improves water solubility (>50 mg/mL) compared to non-ionic analogs like 1,3-dimethylpiperazine (solubility <10 mg/mL) .

- Pharmacological Activity : Unlike Trimetazidine impurities, which exhibit antagonistic effects on ion channels, (2S,6S)-1,2,6-trimethylpiperazine dihydrochloride lacks direct therapeutic data but is hypothesized to modulate neurotransmitter receptors due to structural similarity to piperazine-based NMDA antagonists .

Biological Activity

(2S,6S)-1,2,6-Trimethylpiperazine dihydrochloride is a compound that has garnered interest in various fields of biomedical research due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C₇H₁₆N₂·2HCl

- Molecular Weight : 174.19 g/mol

- CAS Number : 147539-61-5

- Physical State : White crystalline solid

Pharmacological Activity

(2S,6S)-1,2,6-Trimethylpiperazine dihydrochloride exhibits several biological activities that can be categorized as follows:

1. Antitumor Activity

Research indicates that compounds similar to (2S,6S)-1,2,6-trimethylpiperazine dihydrochloride can inhibit the function of oncogenic proteins such as BCL6. This inhibition leads to the degradation of BCL6 in tumor cells, thereby reducing tumor proliferation. For instance, studies have shown that certain benzimidazolone inhibitors can effectively disrupt the protein–protein interactions involving BCL6 and its co-repressors, leading to significant antitumor effects in xenograft models of diffuse large B-cell lymphoma (DLBCL) .

2. Enhancement of Drug Permeation

The compound has been investigated for its ability to enhance the transdermal permeation of other drugs. A study demonstrated that formulations containing (3S,6S)-3,6-dimethylpiperazine-2,5-dione significantly increased the permeation rates of theophylline through skin models compared to control formulations. The enhancement ratios were reported to be as high as 15-fold . This suggests potential applications in drug delivery systems.

3. Cytotoxicity

Cytotoxicity assays conducted on various cell lines have shown that (2S,6S)-1,2,6-trimethylpiperazine dihydrochloride does not exhibit significant toxic effects at therapeutic concentrations. This property is crucial for its development as a therapeutic agent .

The biological activities of (2S,6S)-1,2,6-trimethylpiperazine dihydrochloride can be attributed to several mechanisms:

- Protein Degradation : The compound facilitates the degradation of specific proteins involved in tumorigenesis.

- Enhanced Membrane Permeability : By modifying skin permeability properties, it allows for better absorption of co-administered drugs.

Case Studies and Research Findings

Q & A

Q. What are the key considerations for synthesizing (2S,6S)-1,2,6-Trimethylpiperazine dihydrochloride?

Synthesis typically involves chiral resolution or stereoselective alkylation of piperazine precursors. For example, reductive amination of (2S,6S)-1,2,6-trimethylpiperazine with hydrochloric acid under controlled pH (e.g., 4–6) yields the dihydrochloride salt. Reaction monitoring via thin-layer chromatography (TLC) or HPLC is critical to track intermediate formation . Post-synthesis purification often employs recrystallization from ethanol/water mixtures to achieve >97% purity, as noted in pharmacopeial standards .

Q. What analytical techniques validate the structural identity of this compound?

- NMR spectroscopy : Confirm stereochemistry using H and C NMR, focusing on methyl group splitting patterns (e.g., δ 1.2–1.5 ppm for axial methyl protons) .

- Mass spectrometry : Molecular ion peaks at m/z 201.14 (CHClN) verify the molecular weight .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (90:10 v/v) to assess purity (>98%) .

Q. What safety protocols are essential for handling this compound?

While toxicity data are limited, standard precautions include:

- Avoiding inhalation (use fume hoods) and skin contact (wear nitrile gloves) .

- Storing at 2–8°C in airtight, light-resistant containers to prevent hygroscopic degradation .

- Emergency procedures: Flush eyes/skin with water for 15 minutes and seek medical attention if exposed .

Advanced Research Questions

Q. How can enantiomeric impurities be resolved in this chiral piperazine derivative?

Advanced chiral separation methods include:

- Chiral HPLC : Utilize amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol (80:20) + 0.1% diethylamine. Adjust flow rates to 1.0 mL/min for baseline resolution of (2S,6S) vs. (2R,6R) isomers .

- Capillary electrophoresis : Employ cyclodextrin additives in borate buffer (pH 9.2) to exploit stereospecific host-guest interactions .

Q. What degradation pathways are observed under accelerated stability testing?

Forced degradation studies (40°C/75% RH for 6 months) reveal:

Q. How are trace impurities from synthetic intermediates quantified?

- LC-MS/MS : Quantify residual (2S,6S)-1,2-dimethylpiperazine (a common intermediate) using a calibration curve (LOQ: 0.05 μg/mL) .

- Headspace GC : Detect volatile alkylating agents (e.g., methyl chloride) with a DB-624 column and electron capture detector .

Methodological Notes

- Stereochemical validation : X-ray crystallography is recommended for absolute configuration confirmation, leveraging CCDC deposition data (e.g., CCDC 2126143) .

- Impurity profiling : Cross-reference synthetic intermediates with pharmacopeial impurity standards (e.g., USP <1086>) to align with regulatory guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.